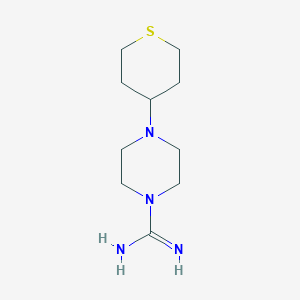

4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with tetrahydro-4H-thiopyran-4-one . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide” is C10H20N4S . The average mass is 228.358 Da and the monoisotopic mass is 228.140869 Da .Chemical Reactions Analysis

Tetrahydro-4H-thiopyran-4-one, a similar compound, has been used in multicomponent reactions, resulting in the formation of sulfur- and nitrogen-containing polyheterocyclic systems .Physical And Chemical Properties Analysis

The compound “4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide” is a solid at room temperature .Applications De Recherche Scientifique

Preparation of Stable Free Nitroxyl Radicals

Tetrahydro-4H-thiopyran-4-ones, a class of compounds to which our compound belongs, are valuable reagents for the preparation of stable free nitroxyl radicals .

Photosensitive Semiconductors and Electrochromic Materials

These compounds are also used in the creation of photosensitive semiconductors and electrochromic materials . This makes them valuable in the field of electronics and materials science.

Synthetic Juvenile Hormones and Pheromones

Tetrahydro-4H-thiopyran-4-ones are used in the synthesis of juvenile hormones and pheromones . These synthetic hormones and pheromones can be used in various biological and agricultural applications.

Polypropionate Fragments – Precursors to Natural Product Analogs

These compounds serve as precursors to natural product analogs, specifically polypropionate fragments . This makes them valuable in the field of organic synthesis and drug discovery.

Antitumor, Antibacterial, Antiparasitic, and Antifungal Activities

Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activities . This suggests potential applications in the development of new therapeutic agents.

Inhibitors of Phosphodiesterase and β-secretase BACE1

These compounds have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . This indicates potential applications in the treatment of diseases such as Alzheimer’s disease and other conditions where these enzymes play a crucial role.

Multicomponent Reactions

Recently, tetrahydro-4H-thiopyran-4-one has been widely used in multicomponent reactions, consistent with the principles of green chemistry . This makes it a valuable tool in the development of new synthetic methodologies.

Preparation of Dipeptides, Spiroimidazolones, and Tetrahydrocarbazoles

The product has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles . This indicates its potential use in peptide synthesis and the creation of complex heterocyclic structures.

Mécanisme D'action

Target of Action

The primary target of 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is activated when DNA double-strand breaks occur .

Mode of Action

It is known to inhibit the atm kinase . This inhibition disrupts the DNA damage response pathway, potentially leading to an accumulation of DNA damage in cells .

Biochemical Pathways

The inhibition of ATM kinase by 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage. Disruption of this pathway can lead to an accumulation of DNA damage, which can result in cell death or the development of cancer .

Pharmacokinetics

It is known that the compound has good oral bioavailability and a low predicted clinical dose . The compound’s volume of distribution and half-life are also factors that contribute to its pharmacokinetic profile .

Result of Action

The inhibition of ATM kinase by 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide can lead to an accumulation of DNA damage in cells . This can result in cell death or the development of cancer .

Propriétés

IUPAC Name |

4-(thian-4-yl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4S/c11-10(12)14-5-3-13(4-6-14)9-1-7-15-8-2-9/h9H,1-8H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQRBARYOJGXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2CCN(CC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

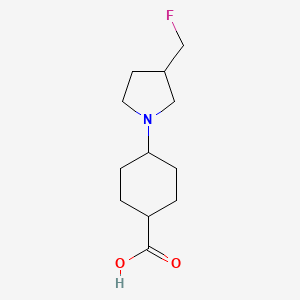

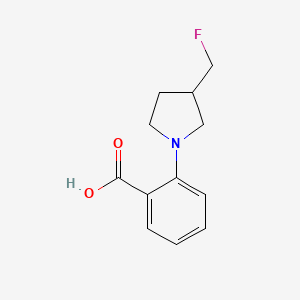

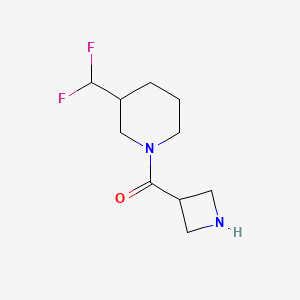

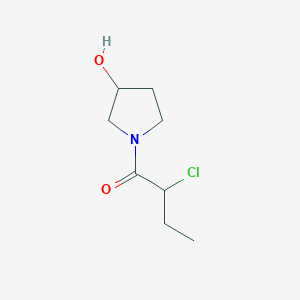

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.